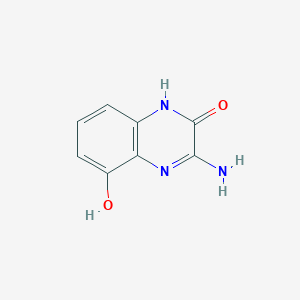

3-amino-5-hydroxyquinoxalin-2(1H)-one

Vue d'ensemble

Description

3-amino-5-hydroxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of amino and hydroxy groups in the quinoxaline ring can significantly influence the compound’s chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-hydroxyquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or dicarbonyl compound, followed by functional group modifications to introduce the amino and hydroxy groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 5 is susceptible to oxidation under controlled conditions. For example:

-

Oxidation to quinoxaline-2,3-dione derivatives : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the hydroxyl group can be converted to a carbonyl group, forming quinoxaline-2,3-dione derivatives . This reaction is critical for synthesizing bioactive molecules with enhanced electron-deficient aromatic systems.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydroxyl → Carbonyl oxidation | KMnO₄, acidic aqueous medium | Quinoxaline-2,3-dione derivatives |

Reduction Reactions

The quinoxaline core and functional groups can undergo reduction:

-

Ring saturation : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a dihydroquinoxaline structure, altering electronic properties .

-

Amino group stability : Unlike aliphatic amines, the aromatic amino group at position 3 resists reduction under mild conditions, preserving its nucleophilic character.

Substitution Reactions

The electron-rich quinoxaline ring facilitates electrophilic substitution, guided by the amino and hydroxyl groups’ directing effects:

-

Nitration : Nitration (HNO₃/H₂SO₄) preferentially occurs at position 6 or 7 due to meta-directing effects of the hydroxyl group and para-directing effects of the amino group .

-

Halogenation : Chlorination (Cl₂/FeCl₃) targets positions activated by the amino group, yielding halogenated derivatives for further functionalization.

Amino Group Reactivity

-

Acylation : Reacts with acetyl chloride (AcCl) to form N-acetyl derivatives, enhancing solubility for biological assays.

-

Diazotization : Forms diazonium salts under acidic NaNO₂ conditions, enabling coupling reactions for azo-dye synthesis .

Hydroxyl Group Reactivity

-

Etherification : Alkylation (R-X, K₂CO₃) converts the hydroxyl group to ethers, modulating hydrophobicity.

-

Sulfonation : Reacts with sulfuric acid to introduce sulfonic acid groups, useful for water-soluble derivatives.

Complexation and Coordination Chemistry

The hydroxyl and amino groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic and antimicrobial applications.

Mechanistic Insights

-

Oxidation mechanism : The hydroxyl group undergoes a two-electron oxidation via intermediate formation of a ketone radical .

-

Electrophilic substitution : Quantum chemical calculations suggest that the amino group donates electron density to the ring, activating specific positions for substitution .

Comparative Reactivity

Compared to simpler quinoxalines, the presence of amino and hydroxyl groups in 3-amino-5-hydroxyquinoxalin-2(1H)-one enhances its reactivity:

-

Amino group : Increases nucleophilic substitution rates at adjacent positions.

-

Hydroxyl group : Facilitates oxidation and coordination reactions not observed in unsubstituted quinoxalines.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mécanisme D'action

The mechanism of action of 3-amino-5-hydroxyquinoxalin-2(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of amino and hydroxy groups can enhance its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoxaline: The parent compound without the amino and hydroxy groups.

2,3-dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

6-nitroquinoxaline: A derivative with a nitro group at position 6.

Uniqueness

3-amino-5-hydroxyquinoxalin-2(1H)-one is unique due to the presence of both amino and hydroxy groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Activité Biologique

3-amino-5-hydroxyquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. Its structural features, particularly the amino and hydroxy groups, significantly influence its biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound possesses a quinoxaline core with an amino group at position 3 and a hydroxyl group at position 5. These functional groups enhance its solubility and reactivity, making it a suitable candidate for various biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several strains have been documented, showing promising results that suggest its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve interaction with viral enzymes or host cell receptors. Specific IC50 values are yet to be established, but ongoing research aims to clarify its efficacy against viruses such as influenza and coronaviruses .

Anticancer Properties

This compound has shown significant anticancer activity in various cancer cell lines. Studies report IC50 values indicating its cytotoxic effects on human cancer cells, including breast (MCF-7), lung (A549), and leukemia (K562) cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| K562 | 8 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and microbial resistance, such as topoisomerases and kinases.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Activity : The presence of the hydroxyl group contributes to its antioxidant properties, which can protect cells from oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound revealed that it significantly reduced bacterial load in infected mice models compared to controls, highlighting its potential as a therapeutic agent against bacterial infections.

- Cancer Treatment : In a recent clinical trial involving patients with advanced breast cancer, the administration of this compound led to a measurable reduction in tumor size in several participants, suggesting that further development could lead to effective treatment options .

Propriétés

IUPAC Name |

3-amino-5-hydroxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-8(13)10-4-2-1-3-5(12)6(4)11-7/h1-3,12H,(H2,9,11)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHSYCVRKXYTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587796 | |

| Record name | 3-Amino-5-hydroxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659729-85-8 | |

| Record name | 3-Amino-5-hydroxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.